molecular formula C10H16N2O3 B6755252 N-cyclopropyl-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-oxoacetamide

N-cyclopropyl-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-oxoacetamide

Cat. No.: B6755252
M. Wt: 212.25 g/mol
InChI Key: LKMQJMRPCOOGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-oxoacetamide is a nitrogen-containing heteroaryl compound. It is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia. This compound is characterized by its unique structure, which includes a cyclopropyl group, a hydroxy-methylpyrrolidinyl moiety, and an oxoacetamide group.

Properties

IUPAC Name

N-cyclopropyl-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(15)4-5-12(6-10)9(14)8(13)11-7-2-3-7/h7,15H,2-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMQJMRPCOOGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)C(=O)NC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinyl Moiety: The synthesis begins with the preparation of the 3-hydroxy-3-methylpyrrolidine intermediate. This can be achieved through the reaction of a suitable precursor with a reducing agent under controlled conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl halide to the pyrrolidine intermediate.

    Formation of the Oxoacetamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxoacetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and pyrrolidinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclopropyl-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets in the body. It is known to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of cyclic nucleotides such as cAMP and cGMP. By inhibiting PDE10A, the compound modulates intracellular signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-oxoacetamide: shares structural similarities with other nitrogen-containing heteroaryl compounds.

    Phencyclidine (PCP): Both compounds interact with the central nervous system but have different mechanisms of action.

    Ketamine: Similar to PCP, ketamine is an NMDA receptor antagonist, whereas this compound inhibits PDE10A.

Uniqueness

The uniqueness of this compound lies in its specific inhibition of PDE10A, which distinguishes it from other compounds that target different pathways in the central nervous system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.